This red-colored diamagnetic solid is a valuable reagent in organometallic chemistry and homogeneous catalysis []. It serves as a precursor for the synthesis of various ruthenium catalysts [].
The structure of benzeneruthenium(II) chloride dimer consists of two ruthenium(II) centers, each bonded to three chloride ligands and a benzene ring in a η⁶ (eta-six) fashion, where all six carbon atoms of the benzene ring participate in the bonding with ruthenium. The two ruthenium centers are linked by sharing an edge of their octahedral coordination geometries []. This results in a dinuclear structure with a metal-metal bond.
Synthesis
Benzeneruthenium(II) chloride dimer can be prepared by the reaction of cyclohexadienes with hydrated ruthenium trichloride [].
RuCl3(xH2O) + 3 C6H6 → [(C6H6)RuCl2]2 + 3 HCl + xH2O (ruthenium trichloride + benzene → benzeneruthenium(II) chloride dimer + hydrochloric acid)
Reactions with Lewis Bases
The dimer can react with Lewis bases (electron-pair donors) like triphenylphosphine (PPh3) to form monometallic adducts, where one chloride ligand is replaced by the Lewis base [].
[(C6H6)RuCl2]2 + 2 PPh3 → 2 (C6H6)RuCl2(PPh3) (dimer + triphenylphosphine → monometallic adduct)
Benzeneruthenium(II) chloride dimer demonstrates catalytic activity in SNAr reactions, particularly involving fluoroarenes and cyclic amines. Studies have shown its effectiveness in converting fluorobenzene to various substituted products, such as methoxybenzene and ethoxybenzene, in the presence of corresponding alcohols and strong bases. Source: Sigma-Aldrich product page for Benzeneruthenium(II) chloride dimer:
This compound can act as a precatalyst for the hydrogenation of specific organic molecules, particularly β-keto esters. When activated under appropriate conditions, it facilitates the addition of hydrogen across the carbon-carbon double bond of the β-keto ester, leading to a saturated product. Source: Sigma-Aldrich product page for Benzeneruthenium(II) chloride dimer:
Irritant